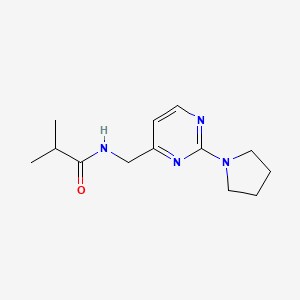

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide is a compound that features a pyrrolidine ring attached to a pyrimidine core, with an isobutyramide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method includes the use of N-(4,4-diethoxybutyl)pyrimidin-2-amine as a starting material, which reacts with pyrrolidine in the presence of trifluoroacetic acid . The structures of the obtained products are confirmed by methods such as IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide can undergo various chemical reactions, including:

Substitution Reactions: The pyrimidine ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include trifluoroacetic acid, pyrrolidine, and 2-chloropyrimidine . Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions are typically derivatives of the original compound, with modifications on the pyrimidine or pyrrolidine rings.

Applications De Recherche Scientifique

Medicinal Chemistry

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide is utilized in drug development targeting various biological pathways. Its modulation of TRPV1 and IGF-1R positions it as a potential therapeutic agent for conditions such as chronic pain and metabolic disorders.

Pharmacology

The compound has demonstrated significant pharmacological potential:

- Antioxidative Properties : It exhibits the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Antibacterial Activity : Preliminary studies indicate that it can inhibit bacterial growth, making it a candidate for developing new antibiotics .

Biological Studies

Research has explored the compound's effects on cell cycles and apoptosis, indicating potential applications in cancer therapy. Its ability to modulate signaling pathways involved in cell proliferation suggests it could be effective against various cancer types.

Table 2: Case Studies on Therapeutic Applications

Mécanisme D'action

The mechanism of action of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide involves its interaction with specific molecular targets such as the vanilloid receptor and insulin-like growth factor 1 receptor . By binding to these receptors, the compound can modulate their activity, leading to various biological effects. Additionally, it can inhibit enzymes like phosphodiesterase type 5 and isocitrate dehydrogenase 1 .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other pyrrolidine derivatives containing a pyrimidine ring, such as:

- 2-(pyrrolidin-1-yl)pyrimidine

- 2-(2-arylpyrrolidin-1-yl)pyrimidine

Uniqueness

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and its diverse range of biological effects make it a compound of significant interest in scientific research.

Activité Biologique

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H17N5O. The compound features a pyrimidine ring substituted with a pyrrolidine moiety, which is known to influence its biological interactions.

Structural Characteristics

| Component | Description |

|---|---|

| Pyrimidine Ring | Aromatic heterocyclic compound |

| Pyrrolidine Moiety | Saturated five-membered ring |

| Isobutyramide Group | Aliphatic amide functional group |

This compound exhibits various biological activities, primarily through modulation of enzyme pathways and receptor interactions. Its mechanism often involves the inhibition of specific kinases and receptors that play crucial roles in cellular signaling.

Pharmacological Effects

- Anticancer Activity : Research indicates that compounds similar to this compound exhibit potent inhibitory effects on cancer cell lines. For instance, derivatives have shown IC50 values in the nanomolar range against FLT3 and CDK kinases, which are critical in cancer proliferation pathways .

- Antimicrobial Properties : Some studies have highlighted the antibacterial activity of pyrimidine derivatives against Gram-positive bacteria, suggesting a broader therapeutic potential for this class of compounds .

- Neuropharmacological Effects : Certain analogs have been evaluated for their effects on neurotransmitter systems, indicating potential applications in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications to the pyrrolidine and pyrimidine rings significantly influence biological activity. For example, substituents on the pyrimidine ring can enhance binding affinity to target proteins, thereby increasing potency.

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of similar compounds against acute myeloid leukemia (AML), it was found that certain derivatives could induce tumor regression in xenograft models. The most effective compound demonstrated an LD50 of 186 mg/kg, indicating a favorable safety profile compared to existing therapies .

Case Study 2: Antimicrobial Activity

A series of N-substituted pyrimidines were screened for antibacterial activity, revealing significant effects against MRSA and other resistant strains. The MIC values ranged from 0.41 μg/mL to 2.0 μM, showcasing the potential for developing new antibiotics based on this scaffold .

Propriétés

IUPAC Name |

2-methyl-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O/c1-10(2)12(18)15-9-11-5-6-14-13(16-11)17-7-3-4-8-17/h5-6,10H,3-4,7-9H2,1-2H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBPQHFBOHKSKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC1=NC(=NC=C1)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.